1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
Description
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boronic ester-functionalized isoquinoline derivative. The compound features a methyl group at the 1-position of the isoquinoline core and a pinacol boronic ester (dioxaborolane) at the 6-position. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl scaffolds .
Properties
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-14-7-6-13(10-12(14)8-9-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECGMDQWEWRPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152338 | |
| Record name | Isoquinoline, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230701-73-0 | |
| Record name | Isoquinoline, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2230701-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation reaction, where isoquinoline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The isoquinoline ring can undergo reduction reactions to form dihydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has shown that compounds containing the isoquinoline structure exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have indicated that derivatives of isoquinoline can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Neuroprotective Effects:
Isoquinolines are known for their neuroprotective effects. The specific compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Reagent in Cross-Coupling Reactions:
The dioxaborolane group in this compound serves as an effective boron source in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecules from simpler precursors. The use of this compound can lead to higher yields and selectivity in synthesizing pharmaceuticals and agrochemicals .
Building Block for Functional Materials:
The unique structure of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline allows it to act as a versatile building block in the synthesis of functional materials. These materials can be used in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics), due to their electronic properties and stability .
Materials Science
Development of Sensors:
The compound's ability to form stable complexes with metal ions makes it suitable for developing chemical sensors. These sensors can detect specific analytes through changes in fluorescence or conductivity when the target substance binds to the dioxaborolane group .
Polymer Chemistry:
In polymer science, this compound can be utilized to create boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. Such polymers are valuable in applications requiring durable materials with specific performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the isoquinoline ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or saturation states. Key differences in reactivity, stability, and applications are highlighted.
Isoquinoline Derivatives with Boronic Esters
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- Molecular Formula: C₁₅H₁₈BNO₂
- Molecular Weight : 255.1 g/mol
- Key Features : Lacks the 1-methyl group present in the target compound.
- Applications: Used as a building block in cross-coupling reactions.
1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- Molecular Formula: C₁₅H₁₇BClNO₂
- Molecular Weight : 283.6 g/mol
- Key Features : Chlorine substituent at the 1-position instead of methyl.
- Applications : The chlorine atom acts as a leaving group, enabling further functionalization via nucleophilic substitution or cross-coupling. This compound may exhibit higher reactivity but lower stability compared to the methyl analog .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone
- Molecular Formula: C₁₅H₁₈BNO₃
- Molecular Weight : 271.1 g/mol
- Key Features : Incorporates a ketone group at the 1-position, increasing polarity.
- Applications : Enhanced solubility in polar solvents makes it suitable for aqueous-phase reactions. The ketone moiety may participate in hydrogen bonding, influencing binding in medicinal chemistry applications .
Heterocyclic Analogs with Boronic Esters
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Molecular Formula: C₁₆H₂₀BNO₃
- Molecular Weight : 285.15 g/mol
- Key Features: Quinoline core (nitrogen at position 1 vs. isoquinoline's position 2) with a methoxy group.
- Used in synthesizing fluorescent materials .
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Molecular Formula: C₁₅H₁₉BNO₂
- Molecular Weight : 257.14 g/mol
- Key Features : Indole core with a methyl group at the 1-position.
- Applications : The indole nitrogen’s lone pair enhances electron-richness, favoring electrophilic substitution. Explored in radiopharmaceuticals (e.g., PET tracer precursors) .
Partially Saturated Derivatives
8-Methoxy-2-methyl-6-(dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula: C₁₈H₂₅BNO₃
- Molecular Weight : 314.2 g/mol
- Key Features: Tetrahydroisoquinoline core with methoxy and methyl substituents.
- Applications: Reduced aromaticity improves solubility and bioavailability. Potential use in CNS-targeting drug candidates .
Comparative Data Table
*Calculated based on structural analogy.
Key Research Findings
- Reactivity : Methyl substituents (e.g., in the target compound) provide steric protection, enhancing stability during storage and reaction conditions compared to halogenated analogs .
- Electronic Effects: Electron-donating groups (e.g., methoxy in quinoline derivatives) increase electron density at the boron center, accelerating transmetallation in Suzuki couplings .
- Biological Activity: Tetrahydroisoquinoline derivatives exhibit improved blood-brain barrier penetration, making them candidates for neurotherapeutics .
Biological Activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline is a compound that has garnered interest due to its potential biological activities. This article will explore its biological activity, including its antibacterial properties, antiproliferative effects, and other relevant pharmacological activities.
Molecular Formula: C14H19BN2O2
Molecular Weight: 258.12 g/mol
CAS Number: 1107627-01-9
| Property | Value |
|---|---|
| Molecular Formula | C14H19BN2O2 |
| Molecular Weight | 258.12 g/mol |
| CAS Number | 1107627-01-9 |
| Purity | ≥97.0% |
Antibacterial Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antibacterial properties. For instance, the compound showed promising activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Values:
- E. coli: 62.5 µg/mL
- Staphylococcus aureus: 78.12 µg/mL
These findings suggest that the compound may possess a mechanism that disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
IC50 Values:
- HeLa Cells: 226 µg/mL
- A549 Cells: 242.52 µg/mL
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary in silico studies suggest that it may interact with key proteins involved in bacterial resistance and cancer cell proliferation.
Study 1: Antibacterial Activity Assessment
In a recent study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of various isoquinoline derivatives including our compound against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinity of the compound to target proteins involved in bacterial resistance mechanisms.
Study 2: Cancer Cell Line Evaluation
Another significant study focused on the antiproliferative activity of the compound against human cancer cell lines. The research employed MTT assays to determine cell viability post-treatment with varying concentrations of the compound over different time periods. Results indicated a dose-dependent inhibition of cell growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
